Isostearyl isostearate is a synthetic compound classified as an alkyl ester. It is derived from the esterification of isostearyl alcohol, which is a branched-chain fatty alcohol, and isostearic acid, a saturated fatty acid. The chemical structure consists of long hydrocarbon chains that provide emollient properties, making it particularly useful in cosmetic formulations. Isostearyl isostearate is known for its ability to enhance the texture and feel of products while also serving as a skin-conditioning agent .
The primary reaction involved in the synthesis of isostearyl isostearate is Fischer esterification, where an alcohol reacts with a carboxylic acid to form an ester and water. The general reaction can be represented as follows:
This reaction can be catalyzed by either an acid or a base, and the conditions can vary depending on the desired purity and yield of the ester .
Isostearyl isostearate exhibits several biological activities primarily related to its use as an emollient in skincare products. It helps maintain skin hydration by forming a barrier on the skin's surface, thereby reducing water loss. Studies have shown that it improves the skin's permeability barrier function, making it effective in treating dry skin conditions . Additionally, it has been observed to have minimal irritation potential, making it suitable for sensitive skin formulations .
The synthesis of isostearyl isostearate typically involves the following steps:
Isostearyl isostearate finds extensive application in cosmetic and personal care products due to its beneficial properties:
Research indicates that while isostearyl isostearate acts effectively as an emollient, it does not significantly enhance drug penetration through the skin compared to other penetration enhancers like isopropyl myristate. In studies involving topical applications, it was found that most of the compound remained at the surface of the stratum corneum rather than penetrating deeper layers of skin . This characteristic makes it suitable for surface-level moisturization rather than transdermal drug delivery.
Isostearyl isostearate shares similarities with other alkyl esters but also has unique properties that distinguish it:
Compound | Source Component | Properties | Unique Features |
---|---|---|---|
Isopropyl Myristate | Myristic Acid | Excellent penetration enhancer | Often used in pharmaceutical formulations |
Isocetyl Palmitate | Palmitic Acid | Emollient with good spreadability | Used in creams and lotions |
Ethylhexyl Palmitate | Palmitic Acid | Lightweight emollient | Commonly used in sunscreens |
Isocetyl Isostearate | Isostearic Acid | Emollient with moisturizing effects | Similar structure but different properties |
Isostearyl isostearate's unique combination of being both an effective emollient and a binding agent makes it particularly valuable in cosmetic formulations where texture and moisture retention are critical .
Isostearyl isostearate is systematically named 16-methylheptadecyl 16-methylheptadecanoate according to IUPAC guidelines. Its structure consists of two highly branched 18-carbon chains:
The compound's molecular formula is C₃₆H₇₂O₂, with a molecular weight of 536.97 g/mol. The branching pattern at the 16th carbon position in both moieties prevents crystallization, resulting in a liquid state at room temperature.
Property | Value | Source |
---|---|---|
CAS Registry Number | 41669-30-1 | |
Density (20°C) | 0.840–0.880 g/cm³ | |
Refractive Index | 1.450–1.470 | |
Viscosity (20°C) | 30–60 mPa·s |
The ester's branched configuration contributes to its low melting point (-15°C) and exceptional oxidative stability (iodine value ≤8 g I₂/100g). This molecular architecture enables compatibility with both polar and nonpolar systems, making it effective in pigment dispersion and lipid bilayer integration.
The development of isostearyl isostearate synthesis mirrors advancements in esterification catalysis and branched fatty acid production:
Acid-catalyzed esterification:
Feedstock limitations:
Industrial adoption accelerated in the 1980s when cosmetic formulators recognized its advantages over linear esters:
The compound's production now exceeds 5,000 metric tons/year globally, with major manufacturing centers in France, Germany, and Japan. Continuous process optimizations have reduced byproduct formation to <2%, meeting pharmaceutical-grade purity standards.